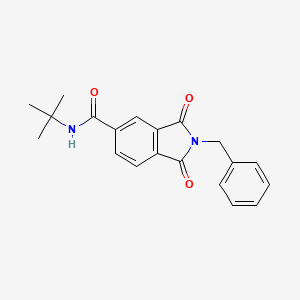![molecular formula C18H15ClN2OS B5779021 N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5779021.png)
N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide, also known as SNS-032, is a small molecule inhibitor of cyclin-dependent kinases (CDKs). It has been shown to have potential therapeutic applications in cancer treatment due to its ability to inhibit tumor growth and induce apoptosis in cancer cells.
作用機序
N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide inhibits CDKs, which are enzymes that regulate cell cycle progression and DNA replication. By inhibiting CDKs, N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide disrupts the cell cycle and induces apoptosis in cancer cells. Additionally, N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide has been shown to inhibit other proteins involved in cancer cell survival, such as STAT3 and NF-κB.
Biochemical and Physiological Effects:
N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on CDKs, N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide has been shown to inhibit the activity of other kinases, including PIM1 and FLT3. N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-α.
実験室実験の利点と制限
One advantage of N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide in lab experiments is its specificity for CDKs. This allows researchers to study the effects of CDK inhibition on cancer cells without affecting other cellular processes. Additionally, N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide has been shown to be effective in inhibiting the growth of cancer cells that are resistant to other CDK inhibitors.
One limitation of N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide in lab experiments is its potential toxicity. N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide has been shown to cause hepatotoxicity in animal studies, which may limit its clinical applications. Additionally, N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide may have off-target effects on other kinases, which may complicate the interpretation of lab results.
将来の方向性
There are several potential future directions for research on N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide. One area of interest is the development of more specific CDK inhibitors that have fewer off-target effects. Additionally, researchers may investigate the use of N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide in combination with other cancer therapies to enhance its efficacy. Finally, the potential hepatotoxicity of N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide may be further investigated to determine its clinical relevance.
合成法
The synthesis of N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide involves several steps, including the reaction of 3-chloro-4-methylbenzylamine with thiourea to form 5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-amine. This intermediate is then reacted with benzoyl chloride to form N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide.
科学的研究の応用
N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various types of cancer cells, including leukemia, lymphoma, and solid tumors. Additionally, N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is often disrupted in cancer cells.
特性
IUPAC Name |
N-[5-[(3-chloro-4-methylphenyl)methyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2OS/c1-12-7-8-13(10-16(12)19)9-15-11-20-18(23-15)21-17(22)14-5-3-2-4-6-14/h2-8,10-11H,9H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNMRISFTNUMNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenyl)-N-{[(2-methoxyphenyl)amino]carbonothioyl}acetamide](/img/structure/B5778940.png)


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5778957.png)

![6-(4-isopropylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5778969.png)

![N'-[(3,3-diphenylpropanoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5779002.png)
![N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5779005.png)


![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B5779018.png)
![N-benzyl-2-cyano-2-[(2-oxo-2-phenylethoxy)imino]acetamide](/img/structure/B5779023.png)
![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B5779029.png)